

Commercial Availability and Application of Deuterated Triglycerides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	14:0-16:1-14:0 TG-d5
Cat. No.:	B11941204
Get Quote	

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of deuterated triglycerides and their applications in metabolic research and drug development. This document details available deuterated lipids, outlines experimental protocols for their use, and explores the key signaling pathways that can be investigated using these powerful research tools.

Commercial Availability of Deuterated Triglycerides and Precursors

The commercial landscape for deuterated triglycerides offers a range of options, from readily available deuterated fatty acids and glycerol to custom synthesis services for specific triglyceride structures. Key suppliers in this space provide essential building blocks for researchers to either synthesize their own labeled triglycerides or to purchase them directly.

Table 1: Commercially Available Deuterated Triglycerides and their Precursors

Product Name	Deuteration Pattern	Supplier(s)	Catalog Number (Example)
Tripalmitin (trispalmitoyl-D ₉₃ , 98%)	Perdeuterated Palmitate	Cambridge Isotope Laboratories, Inc.	DLM-220
Trioctanoin (1,1,1- ¹³ C ₃ , 99%)	Carbon-13 labeled	Cambridge Isotope Laboratories, Inc.	CLM-4453
Triolein (1,1,1- ¹³ C ₃ , 99%)	Carbon-13 labeled	Cambridge Isotope Laboratories, Inc.	CLM-4298
Lauric Acid-d23	Perdeuterated	Cayman Chemical	28080
Myristic Acid-d27	Perdeuterated	Cayman Chemical	9003317
Palmitic Acid-d31	Perdeuterated	Cayman Chemical, Avanti Polar Lipids	16497
Stearic Acid-d35	Perdeuterated	Cayman Chemical	16498
Oleic Acid-d17	Specifically Labeled	Avanti Polar Lipids	700041P
Arachidonic Acid-d8	Specifically Labeled	Cambridge Isotope Laboratories, Inc.	DLM-259
Glycerol-d8	Perdeuterated	Sigma-Aldrich (Merck)	176161

Table 2: Key Suppliers of Deuterated Lipids and Custom Synthesis Services

Supplier	Product Offerings	Custom Synthesis	Website
Cambridge Isotope Laboratories, Inc.	Wide range of deuterated fatty acids, some triglycerides, and other stable isotope-labeled compounds. [1]	Yes	--INVALID-LINK--
Avanti Polar Lipids	Extensive catalog of deuterated fatty acids and complex lipids, including phospholipids. [2]	Yes	--INVALID-LINK--
Sigma-Aldrich (Merck)	A variety of deuterated lipids and related research chemicals. [3]	Yes	--INVALID-LINK--
Cayman Chemical	Offers a selection of deuterated fatty acids and other lipid standards.	Yes	--INVALID-LINK--
Zeochem	Specializes in deuterated compounds and offers custom synthesis for pharmaceutical and research applications. [4]	Yes	--INVALID-LINK--
BOC Sciences	Provides custom synthesis of triglycerides with defined fatty acid compositions and isotopic labeling. [5]	Yes	--INVALID-LINK--

ResolveMass Laboratories Inc.	Specializes in custom synthesis of deuterated chemicals for various research applications.	Yes	--INVALID-LINK--
-------------------------------	--	-----	------------------

Experimental Protocols

Deuterated triglycerides are invaluable tools for tracing metabolic pathways. Below are detailed methodologies for key experiments.

Measurement of De Novo Lipogenesis (DNL) using Deuterated Water (D_2O)

This protocol is a widely used method to quantify the rate of new fatty acid synthesis.

Objective: To measure the fractional synthetic rate (FSR) of triglycerides by monitoring the incorporation of deuterium from body water into newly synthesized fatty acids.

Materials:

- Deuterated water (D_2O , 99.8 atom % excess)
- Gas chromatograph-mass spectrometer (GC-MS)
- Reagents for lipid extraction (e.g., Folch method: chloroform/methanol) and derivatization (e.g., BF_3 -methanol or pentafluorobenzyl bromide)
- Internal standards (e.g., deuterated fatty acids not expected to be synthesized)

Procedure:

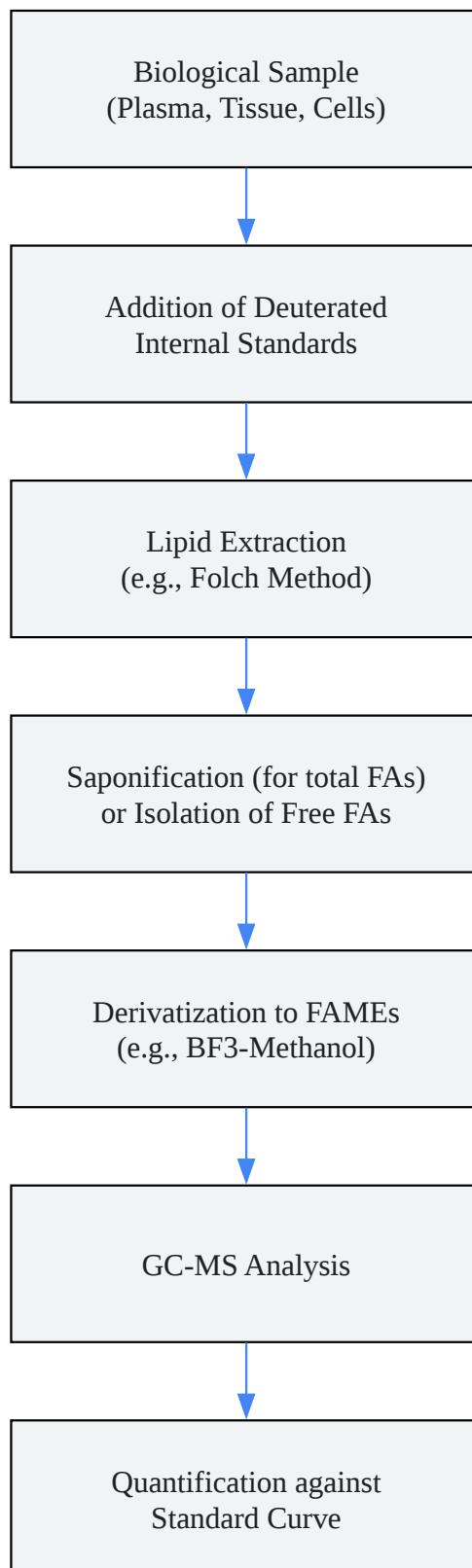
- **Subject Preparation:** Subjects are typically fasted overnight.
- **D_2O Administration:** A priming dose of D_2O is administered orally (e.g., 0.7 g D_2O per kg of estimated body water) to rapidly enrich the body water pool.[\[6\]](#) This is followed by

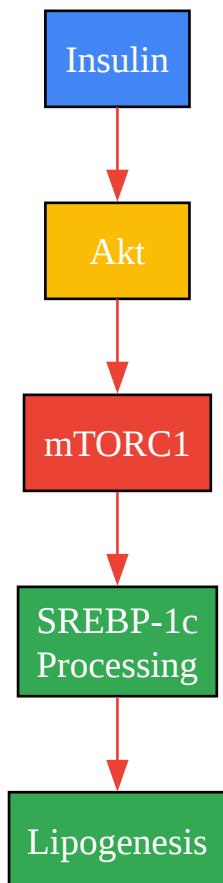
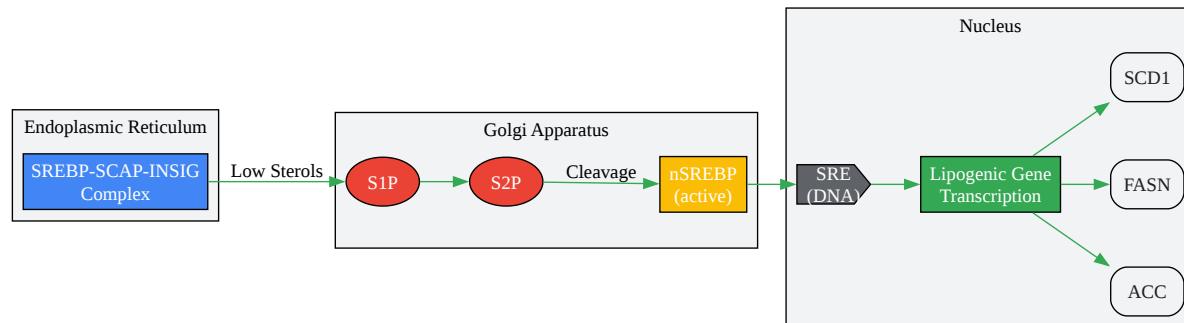
maintenance doses provided in drinking water to maintain a stable plasma D₂O enrichment.

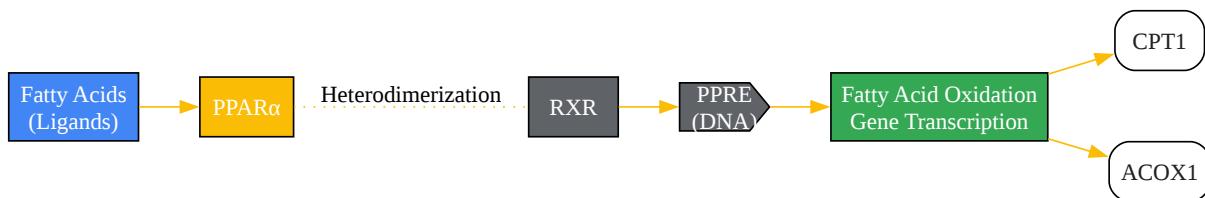
[6]

- Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., every 4 hours) over the study period (e.g., 48 hours).[6]
- Plasma Separation: Plasma is separated from whole blood by centrifugation.
- Lipid Extraction: Total lipids are extracted from plasma using a standard method like the Folch extraction.
- Triglyceride Isolation: Triglycerides are isolated from the total lipid extract, typically by thin-layer chromatography (TLC).[6]
- Fatty Acid Methyl Ester (FAME) Preparation: The fatty acid components of the isolated triglycerides are converted to their more volatile methyl esters (FAMEs) by derivatization.
- GC-MS Analysis: The isotopic enrichment of specific fatty acids (e.g., palmitate) is determined by GC-MS. The instrument is operated in selected ion monitoring (SIM) mode to monitor the M+1 and M+2 ions, which represent the incorporation of deuterium.
- Data Analysis: The fractional synthetic rate (FSR) of the triglyceride is calculated using the following formula:

$$\text{FSR } (\%/\text{day}) = (\text{Enrichment of product} / \text{Enrichment of precursor}) \times 100 / \text{time (days)}$$


Where the enrichment of the product is the measured deuterium enrichment in the specific fatty acid, and the enrichment of the precursor is the deuterium enrichment of body water (measured from plasma or saliva).[7]



Table 3: Quantitative Data from a Representative De Novo Lipogenesis Study


Parameter	Value	Reference
D ₂ O Priming Dose	0.7 g/kg body water	[6]
Plasma D ₂ O Enrichment (plateau)	Maintained with D ₂ O in drinking water	[6]
Triglyceride FSR (24h, linear model)	$0.0702 \pm 0.0048 \text{ day}^{-1}$	[7]
Triglyceride FSR (24h, exponential model)	$0.0728 \pm 0.0051 \text{ day}^{-1}$	[7]

General Workflow for Fatty Acid Analysis using Deuterated Internal Standards

This workflow outlines the key steps for accurate quantification of fatty acids in biological samples.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | PPAR α : An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 2. Fractional synthetic rate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Akt stimulates hepatic SREBP1c and lipogenesis through parallel mTORC1-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Application of Deuterated Triglycerides: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11941204#commercial-availability-of-deuterated-triglycerides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com